molecular formula C12H21N3O2S B2687314 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide CAS No. 727983-36-0

3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2687314
CAS No.: 727983-36-0
M. Wt: 271.38
InChI Key: GVYOYNOYNUNECZ-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a dimethylamino group at the 4-position and diethylamine substituents on the sulfonamide nitrogen. Its molecular formula is C₁₂H₂₁N₃O₂S, with a calculated molecular weight of 313.41 g/mol.

Properties

IUPAC Name

3-amino-4-(dimethylamino)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-5-15(6-2)18(16,17)10-7-8-12(14(3)4)11(13)9-10/h7-9H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYOYNOYNUNECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727983-36-0
Record name 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 3-amino-4-(dimethylamino)benzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide undergoes various types of chemical reactions including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives are widely studied for their tunable electronic and steric properties, which influence biological activity and physicochemical behavior. Below is a detailed comparison of the target compound with key analogs:

3-Amino-4-chloro-N,N-diethylbenzenesulfonamide

  • Structure : Chloro substituent at position 4; diethyl groups on sulfonamide nitrogen.
  • Molecular Formula : C₁₀H₁₅ClN₂O₂S
  • Molecular Weight : 262.75 g/mol .
  • Key Differences: The chloro group is electron-withdrawing, reducing the compound’s basicity compared to the dimethylamino group (electron-donating) in the target compound. Lower lipophilicity (logP ≈ 2.1) compared to the dimethylamino analog (logP ≈ 2.8), impacting membrane permeability .

3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide

  • Structure: 4-Bromophenoxy substituent at position 4.
  • CAS Number : 1199773-47-1 .
  • Bromine’s polarizability could improve stability in metabolic pathways compared to dimethylamino groups.

4-Amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide

  • Structure : Oxazole ring at position 4.
  • Molecular Weight : 283.33 g/mol .
  • Key Differences: The oxazole ring provides a hydrogen-bond acceptor site, enhancing interactions with microbial enzymes (e.g., dihydropteroate synthase in sulfonamide antibiotics). Dimethylamino groups in the target compound may offer stronger electron-donating effects, altering ionization states at physiological pH.

N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide

  • Structure : Methoxy substituent at position 4.
  • Key Differences: Methoxy groups are moderately electron-donating but less basic than dimethylamino, affecting solubility and pharmacokinetics. Methoxy derivatives are often associated with improved metabolic stability compared to amino-substituted analogs .

Physicochemical and Pharmacological Data Table

Compound Substituent (Position 4) N,N-Substituents Molecular Weight (g/mol) logP (Predicted) Notable Activity
Target Compound Dimethylamino Diethyl 313.41 2.8 Antimicrobial (discontinued)
3-Amino-4-chloro-N,N-diethylbenzenesulfonamide Chloro Diethyl 262.75 2.1 Antileukemic
3-Amino-4-(4-bromophenoxy)-N,N-diethyl... 4-Bromophenoxy Diethyl - 3.2 Halogen-binding potential
4-Amino-N-(4,5-dimethyloxazol-3-yl)... Oxazolyl - 283.33 1.9 Antimicrobial

Research Implications and Gaps

  • The discontinued status of the target compound suggests possible challenges in synthesis, efficacy, or toxicity profiles. Further studies could explore: Hybrid Derivatives: Combining dimethylamino with halogen or heterocyclic substituents for optimized activity. Structure-Activity Relationships (SAR): Systematic analysis of substituent effects on carbonic anhydrase inhibition or antimicrobial potency .

Biological Activity

3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a sulfonamide group, which is known for its ability to mimic the structure of para-aminobenzoic acid (PABA), a substrate crucial for bacterial folate synthesis. This structural similarity allows sulfonamides to inhibit bacterial growth by interfering with folate metabolism, making them valuable in antimicrobial therapies.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, particularly those involved in folate synthesis. By mimicking PABA, it competes for binding sites on dihydropteroate synthase, thereby disrupting bacterial DNA synthesis .
  • Carbonic Anhydrase Inhibition : Recent studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in certain tumors. This inhibition can alter tumor microenvironments and inhibit cancer cell proliferation .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown effectiveness against a variety of bacterial strains by inhibiting their growth through the aforementioned mechanisms .

Antitumor Activity

Research indicates that this compound exhibits potential antitumor effects by inhibiting CA IX and XII. These isoforms are implicated in tumor growth and metastasis due to their role in regulating pH levels within the tumor microenvironment . In vitro studies have shown that modifications of sulfonamide compounds can enhance their inhibitory effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

Study on Sulfonamide-Dihydropyridine Hybrids

A study explored the synthesis of sulfonamide-dihydropyridine hybrids that demonstrated simultaneous cholinesterase inhibition and calcium channel blockade. These hybrids exhibited promising results for neuroprotective effects, particularly in models of Alzheimer's disease . The findings suggest that structural modifications can significantly enhance biological activity.

Evaluation Against Carbonic Anhydrases

In a comparative study evaluating various pyridinium derivatives of sulfonamides, compounds were found to exhibit excellent inhibitory activity against CA IX and XII in the nanomolar range. These results support the potential use of modified sulfonamides in cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Target IC50 Value Reference
AntimicrobialDihydropteroate SynthaseVaries by strain
Carbonic Anhydrase InhibitionCA IX, CA XIINanomolar range
Cholinesterase InhibitionVarious12.6 μM (compared to donepezil at 20.8 nM)

Q & A

Basic: What are the standard synthetic routes for 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves sulfonylation of a substituted aniline derivative. A common approach is reacting 3-amino-4-(dimethylamino)aniline with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions like over-sulfonation.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity and solubility .
  • Stoichiometry : A 1:1.2 molar ratio of aniline to sulfamoyl chloride ensures excess reagent for complete conversion, with yields reported up to 68–75% under inert atmospheres .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

Key techniques include:

  • IR spectroscopy : Look for sulfonamide S=O asymmetric/symmetric stretches (1340–1290 cm⁻¹ and 1170–1120 cm⁻¹) and N-H bending (1650–1580 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm. Diethyl groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.3–3.5 ppm for CH₂) .
    • ¹³C NMR : Sulfonamide sulfur-linked carbons resonate at δ 45–50 ppm, while aromatic carbons with electron-donating groups (e.g., dimethylamino) appear upfield (δ 115–125 ppm) .
  • Mass spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₂H₂₀N₃O₂S, exact mass 278.12) .

Advanced: How do steric and electronic effects of the dimethylamino and diethylsulfonamide groups influence regioselectivity in substitution reactions?

The dimethylamino group (strong electron donor) activates the benzene ring at ortho and para positions, directing electrophiles to the sulfonamide-substituted site. Conversely, the diethylsulfonamide group introduces steric hindrance, favoring reactions at less hindered positions. For example:

  • Nitration : Nitro groups preferentially substitute at the 5-position (meta to dimethylamino) due to steric blocking by the bulky sulfonamide .
  • Halogenation : Electrophilic bromine attacks the 6-position (para to sulfonamide) with 85% selectivity in acetonitrile, as modeled via DFT calculations .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for sulfonamide derivatives?

Discrepancies often arise from metabolic instability or solubility issues. Mitigation approaches include:

  • Prodrug design : Masking the sulfonamide as a tert-butyl carbamate improves membrane permeability, as seen in analogs with 40% higher in vivo efficacy .
  • Pharmacokinetic profiling : Use HPLC-MS to track metabolites. For example, N-deethylation of the diethyl group in hepatic microsomes reduces activity, necessitating CYP450 inhibition .
  • Solubility enhancement : Co-crystallization with cyclodextrins increases aqueous solubility by 12-fold, addressing false negatives in cell-based assays .

Advanced: How can computational methods predict reaction pathways for functionalizing this compound in drug design?

Quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) are critical:

  • Reaction path sampling : Identifies low-energy intermediates for sulfonamide alkylation. For example, LiAlH₄ reduction of the sulfonamide to thiol derivatives proceeds via a tetrahedral intermediate with a 15 kcal/mol activation barrier .
  • Docking studies : Virtual screening against target proteins (e.g., carbonic anhydrase IX) prioritizes derivatives with optimal binding. A methyl substituent at the 5-position improves binding affinity by 3.2-fold .

Basic: What are the primary challenges in purifying this compound, and how are they addressed?

Challenges include:

  • Byproduct removal : Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively separates unreacted aniline (Rf = 0.5) from the product (Rf = 0.3) .
  • Hydroscopicity : Store under nitrogen or argon to prevent moisture absorption, which causes hydrolysis of the sulfonamide group .

Advanced: How does the compound’s electronic structure impact its coordination chemistry with transition metals?

The sulfonamide acts as a bidentate ligand via the sulfonyl oxygen and amino nitrogen. Key findings:

  • Cu(II) complexes : Square-planar geometry with λmax at 650 nm (d-d transitions). Stability constants (log β = 8.2) indicate moderate ligand strength, suitable for catalytic oxidation reactions .
  • Fe(III) complexes : Exhibit redox activity at E₁/₂ = −0.25 V (vs. Ag/AgCl), relevant for Fenton-like degradation of organic pollutants .

Advanced: What role does this sulfonamide play in photoaffinity labeling studies for enzyme inhibition?

Derivatization with aryl azide groups enables covalent binding to enzyme active sites upon UV irradiation. For example:

  • Carbonic anhydrase labeling : A 4-azidophenyl analog selectively labels the Zn²⁺-binding site, confirmed by SDS-PAGE and MALDI-TOF .
  • Crosslinking efficiency : Optimized at 365 nm irradiation for 10 minutes, achieving 70–80% enzyme inactivation .

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